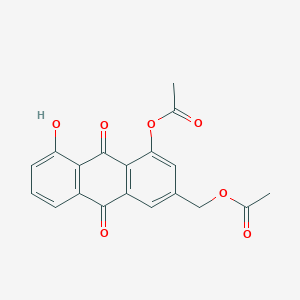
Triphlorethol A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Triphlorethol A is a polyphenolic compound derived from marine brown algae, particularly from the species Ecklonia cava. It belongs to the class of phlorotannins, which are known for their diverse biological activities. This compound has garnered attention for its potential therapeutic properties, including antioxidant, anti-inflammatory, and sleep-promoting effects .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Triphlorethol A can be synthesized through the oxidative coupling of phloroglucinol units. The process involves the formation of ether linkages between the phloroglucinol molecules. The reaction typically requires an oxidizing agent, such as ferric chloride, and is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound involves the extraction of phlorotannins from marine brown algae, followed by chromatographic purification. The extraction process usually employs solvents like methanol or ethanol to isolate the phlorotannins. The crude extract is then subjected to column chromatography to separate this compound from other phlorotannins .
Análisis De Reacciones Químicas
Types of Reactions
Triphlorethol A undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: It can be reduced to form simpler phenolic compounds.
Substitution: This compound can undergo substitution reactions where one of its hydroxyl groups is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include ferric chloride and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Simpler phenolic compounds.
Substitution: Alkylated or acylated derivatives of this compound.
Aplicaciones Científicas De Investigación
Chemistry: Used as an antioxidant in chemical formulations.
Biology: Investigated for its role in protecting cells from oxidative stress and DNA damage.
Medicine: Explored for its sleep-promoting effects and potential use as a sedative hypnotic.
Industry: Utilized in the development of functional foods and nutraceuticals
Mecanismo De Acción
Triphlorethol A exerts its effects through several molecular mechanisms:
Antioxidant Activity: It scavenges reactive oxygen species and reduces oxidative stress in cells.
Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines and mediators.
Sleep Promotion: This compound interacts with the gamma-aminobutyric acid type A (GABA A) receptors, promoting non-rapid eye movement sleep
Comparación Con Compuestos Similares
Triphlorethol A is unique among phlorotannins due to its specific biological activities. Similar compounds include:
Eckol: Another phlorotannin with antioxidant and anti-inflammatory properties.
Dieckol: Known for its strong antioxidant activity and potential therapeutic applications.
Phlorofucofuroeckol A: Exhibits various biological activities, including anti-cancer and anti-diabetic effects
Propiedades
Fórmula molecular |
C18H14O9 |
|---|---|
Peso molecular |
374.3 g/mol |
Nombre IUPAC |
2-[4-(3,5-dihydroxyphenoxy)-3,5-dihydroxyphenoxy]benzene-1,3,5-triol |
InChI |
InChI=1S/C18H14O9/c19-8-1-9(20)3-11(2-8)26-18-15(24)6-12(7-16(18)25)27-17-13(22)4-10(21)5-14(17)23/h1-7,19-25H |
Clave InChI |
RZJSMTAJLZUPCT-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C=C1O)OC2=C(C=C(C=C2O)OC3=C(C=C(C=C3O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-fluoro-1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)-2-oxolanyl]pyrimidine-2,4-dione](/img/structure/B13407020.png)



![2-N-(2,2,6,6-tetramethylpiperidin-4-yl)-2-N-[6-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]hexyl]-4-N-(2,4,4-trimethylpentan-2-yl)-1,3,5-triazine-2,4-diamine](/img/structure/B13407045.png)


![3-(2-amino-2-oxoethoxy)-7-[[(2E)-2-(furan-2-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13407053.png)


![tert-butyl N-[2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]-N-methylcarbamate](/img/structure/B13407077.png)
![3-(16-Ethenyl-11-ethyl-12,17,21,26-tetramethyl-4-oxo-7,23,24,25-tetrazahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacos-11-en-22-yl)propanoic acid](/img/structure/B13407080.png)
![3-[(4-(3-[6-(Trifluoromethyl)pyridin-3-YL]-1,2,4-oxadiazol-5-YL)piperidin-1-YL)methyl]benzonitrile](/img/structure/B13407086.png)
![Methy (3S,8S,9S)-3-(1,1-Dimethylethyl)-8-hydroxy-13,13-dimethyl-4,11-dioxo-9-(phenylmethyl)-6-[[4-(2-pyridinyl)phenyl]methyl]-12-oxa-2,5,6,10-tetraazatetradecanoic Acid Ester](/img/structure/B13407089.png)
